molecular formula C24H26N4O2 B3992476 N-benzyl-5-(4-benzylpiperazin-1-yl)-2-nitroaniline

N-benzyl-5-(4-benzylpiperazin-1-yl)-2-nitroaniline

Cat. No.: B3992476
M. Wt: 402.5 g/mol
InChI Key: YSEAZYZDAPJYIX-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-benzylpiperazin-1-yl)-2-nitroaniline is a complex organic compound that features a benzyl group attached to a piperazine ring, which is further connected to a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-benzylpiperazin-1-yl)-2-nitroaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dibromobutane, under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Nitration: The benzylated piperazine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: Finally, the nitroaniline moiety is introduced through a coupling reaction with aniline derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(4-benzylpiperazin-1-yl)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles.

    Hydrogenation: The nitro group can be hydrogenated to form an amine under catalytic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide, benzyl chloride.

    Hydrogenation: Hydrogen gas, platinum or palladium catalyst.

Major Products Formed

    Reduction: Formation of N-benzyl-5-(4-benzylpiperazin-1-yl)-2-aminoaniline.

    Substitution: Formation of various substituted benzyl derivatives.

    Hydrogenation: Formation of N-benzyl-5-(4-benzylpiperazin-1-yl)-2-aminoaniline.

Scientific Research Applications

N-benzyl-5-(4-benzylpiperazin-1-yl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-benzylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

N-benzyl-5-(4-benzylpiperazin-1-yl)-2-nitroaniline can be compared with similar compounds such as:

  • N-benzyl-4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-2-methylbenzofuran-3-carboxamide .
  • 4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-isopropylphenyl)-2-methyl-1-benzofuran-3-carboxamide .

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

N-benzyl-5-(4-benzylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-28(30)24-12-11-22(17-23(24)25-18-20-7-3-1-4-8-20)27-15-13-26(14-16-27)19-21-9-5-2-6-10-21/h1-12,17,25H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEAZYZDAPJYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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